molecular formula C18H31ClN2O4 B14449337 Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride CAS No. 79763-38-5

Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride

Cat. No.: B14449337
CAS No.: 79763-38-5
M. Wt: 374.9 g/mol
InChI Key: KYSSNYSPVMHADU-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride is a complex organic compound. It is characterized by the presence of a carbamic acid functional group, a phenyl ring, and a butyl ester moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include tert-butylamine, phenol derivatives, and butyl chloroformate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, tert-butyl ester
  • Carbamic acid, (1,1-dimethylethyl)-, 3-[(dimethylamino)carbonyl]amino]phenyl ester

Uniqueness

Carbamic acid, (3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride is unique due to its specific structural features, such as the presence of both a butyl ester and a tert-butylamino group. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

79763-38-5

Molecular Formula

C18H31ClN2O4

Molecular Weight

374.9 g/mol

IUPAC Name

[3-[3-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride

InChI

InChI=1S/C18H30N2O4.ClH/c1-5-6-10-23-17(22)20-14-8-7-9-16(11-14)24-13-15(21)12-19-18(2,3)4;/h7-9,11,15,19,21H,5-6,10,12-13H2,1-4H3,(H,20,22);1H

InChI Key

KYSSNYSPVMHADU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)OCC(C[NH2+]C(C)(C)C)O.[Cl-]

Origin of Product

United States

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